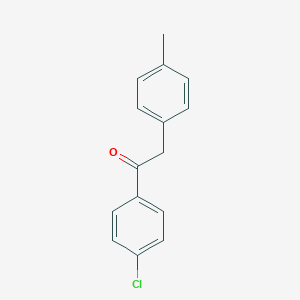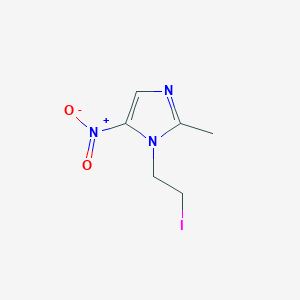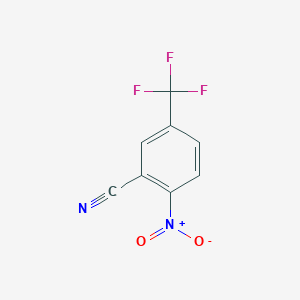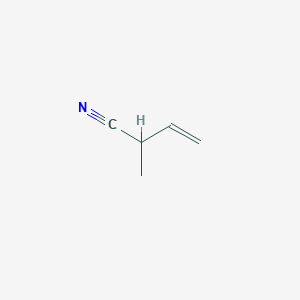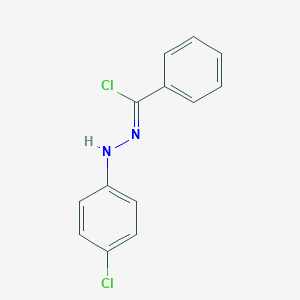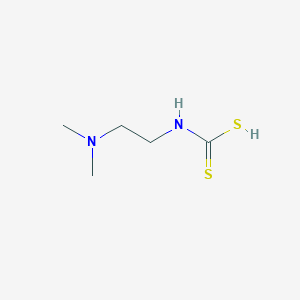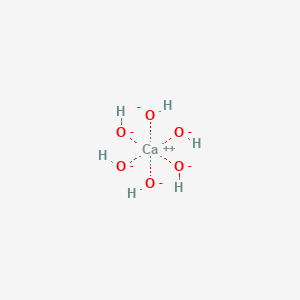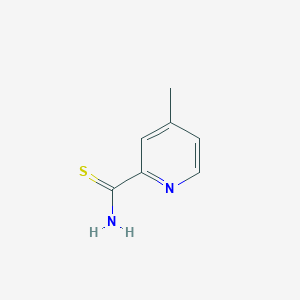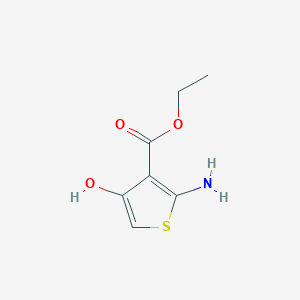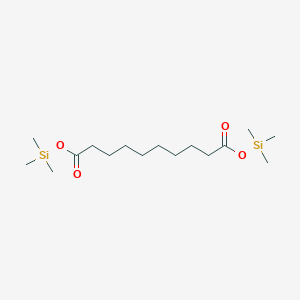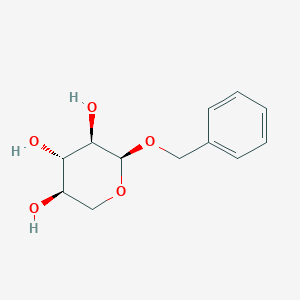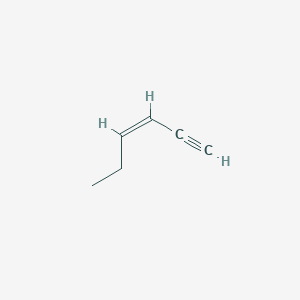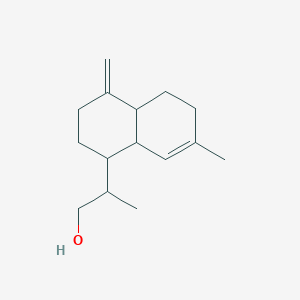
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that can be produced through a variety of methods, and its unique structure makes it an attractive candidate for a range of applications.
Aplicaciones Científicas De Investigación
Ring Contraction and Protecting Groups
A study examined the effect of protecting groups on the reaction of alkenol derivatives like 2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol with thallium trinitrate (TTN). This reaction involved ring contraction, demonstrating high diastereoselectivity due to thallium(III) coordination. This finding illustrates the significance of protecting groups in chemical transformations, providing insights into the manipulation of similar naphthalene-based compounds (Ferraz & Silva, 2002).
Synthesis of Naphthalene Derivatives
A synthesis study focused on N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. This research contributes to the development of novel naphthalene derivatives with potential applications in various chemical and pharmaceutical fields (Yang Jing, 2010).
Photophysical Properties of Derivatives
An investigation into the photophysical properties of 1-(4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one and its derivatives, which are models for PRODAN (6-propionyl-2-(dimethylamino)naphthalene), revealed insights into their emission and absorption behaviors. Such studies are crucial for understanding the photophysical behavior of related naphthalene derivatives (Lobo & Abelt, 2003).
Nanocatalysis in Synthesis
Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol demonstrated high efficiency and clean methodology. This underscores the potential of nanotechnology in enhancing chemical synthesis processes, especially for naphthalene-based compounds (Mokhtary & Torabi, 2017).
COX Inhibition by Naphthol Derivatives
A study synthesized naphthol derivatives like 2-(3'-hydroxypropyl)-naphthalen-1-ol and investigated their inhibitory effects on cyclooxygenase I and II. The results contribute to the understanding of anti-inflammatory properties and the potential medicinal applications of naphthalene derivatives (Kongkathip et al., 2005).
Propiedades
Número CAS |
18045-73-3 |
|---|---|
Nombre del producto |
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol |
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2-(7-methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol |
InChI |
InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,12-16H,2,4-7,9H2,1,3H3 |
Clave InChI |
MYDKPYLMJFRWOU-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)CO |
SMILES canónico |
CC1=CC2C(CC1)C(=C)CCC2C(C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



